(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Catalog No.
S2664944
CAS No.
1396790-64-9
M.F
C19H23N5O
M. Wt
337.427
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyrida...

CAS Number

1396790-64-9

Product Name

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

IUPAC Name

(4-phenylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone

Molecular Formula

C19H23N5O

Molecular Weight

337.427

InChI

InChI=1S/C19H23N5O/c25-19(17-8-9-18(21-20-17)23-10-4-5-11-23)24-14-12-22(13-15-24)16-6-2-1-3-7-16/h1-3,6-9H,4-5,10-15H2

InChI Key

MNTDKWBSEYQZRJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

solubility

not available

Application in Drug Discovery

Summary of the Application: The compound, due to the presence of a pyrrolidine ring, could be used in drug discovery. Pyrrolidine is a versatile scaffold for creating biologically active compounds, and it’s widely used by medicinal chemists for the treatment of human diseases .

Methods of Application: The compound can be synthesized and then tested for biological activity. The structure of the compound can be optimized for target selectivity .

Results or Outcomes: The compound could potentially lead to the development of new drugs with different biological profiles .

Potential Use as a Selective Androgen Receptor Modulator

Summary of the Application: The compound could potentially be used as a selective androgen receptor modulator (SARM). SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties .

Methods of Application: The compound can be synthesized and then tested for its ability to bind to the androgen receptor. The structure of the compound can be optimized for selectivity .

Results or Outcomes: The compound could potentially lead to the development of new SARMs with improved selectivity and safety profiles .

Use in Alzheimer’s Disease Treatment

Summary of the Application: This compound could potentially be used in the treatment of Alzheimer’s disease. The compound’s structure suggests it could be effective against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targeted in Alzheimer’s disease treatment .

Methods of Application: The compound can be synthesized and then tested for its ability to inhibit AChE and BChE. The structure of the compound can be optimized for selectivity .

Results or Outcomes: The compound could potentially lead to the development of new drugs for Alzheimer’s disease with improved efficacy and safety profiles .

Use as a Building Block in Chemical Synthesis

Summary of the Application: The compound could be used as a building block in chemical synthesis, particularly in the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones .

Methods of Application: The compound can be synthesized and then used in cycloaddition reactions with pyridine N-imine and 6-alkyl-4-oxohex-5-ynoates .

Results or Outcomes: The compound could potentially lead to the development of new pharmacologically active compounds .

The compound (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a piperazine ring and a pyridazine moiety. Its molecular formula is C16_{16}H20_{20}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure features a phenyl group attached to a piperazine ring, which is further connected to a pyridazine ring that contains a pyrrolidine substituent. This unique arrangement of functional groups suggests potential for diverse biological interactions and applications in medicinal chemistry.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Consult a safety data sheet (SDS) for similar compounds if available.
Involving (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically include nucleophilic substitutions, where the nitrogen atoms in the piperazine and pyrrolidine rings can act as nucleophiles. These reactions may lead to the formation of derivatives or analogs by modifying the functional groups attached to these rings. Additionally, the compound may undergo oxidation or reduction reactions, which can alter its pharmacological properties.

Enzymatic reactions in biological systems can also affect this compound. For instance, it may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could exhibit different biological activities

The biological activity of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has been linked to its potential as a pharmacological agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is often associated with anxiolytic and antidepressant effects, while the pyridazine ring may contribute to its activity against various biological targets.

Research indicates that compounds with similar architectures can exhibit significant variations in their biological effects due to subtle changes in their chemical structure . This highlights the importance of structure-activity relationships in understanding how modifications can enhance or diminish therapeutic efficacy.

The synthesis of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Piperazine Ring: Starting from phenyl derivatives, piperazine is synthesized through cyclization reactions.
  • Pyridazine Synthesis: The pyridazine ring can be constructed via condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Final Coupling Reaction: The final product is obtained by coupling the piperazine derivative with the pyridazine derivative using appropriate coupling agents or conditions (e.g., using acetic anhydride or similar reagents).

These steps may require optimization to improve yield and purity .

(4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting central nervous system disorders.
  • Research Tool: It can be utilized in studies exploring receptor interactions and signaling pathways.
  • Synthetic Intermediate: This compound may act as an intermediate in synthesizing more complex molecules with specific biological activities.

Interaction studies focus on understanding how (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone interacts with various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and computational docking studies are commonly employed to elucidate these interactions.

Research indicates that compounds with similar structures often bind selectively to specific receptors, which can lead to varying degrees of efficacy and side effects depending on their binding affinities .

Similar compounds include:

  • 2-(4-(4-Methylpiperazin-1-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazin-3(2H)-one
  • N-(4-Methylphenyl)-N'-(6-(pyrrolidin-1-yl)pyridazin-3-yl)urea
  • (4-Methylpiperazin-1-yl)(5-(morpholinomethyl)pyrimidin-2-yloxy)methanone

Comparison Table

Compound NameStructural FeaturesBiological Activity
(4-Phe...methanonePiperazine & PyridazineCNS activity potential
2-(4-Methyl...oneMethyl substitution on piperazineEnhanced receptor affinity
N-(4-Methyl...ureaUrea linkageDiverse pharmacological profiles

These compounds share structural similarities but differ in specific functional groups that influence their biological activities and therapeutic potentials. The unique combination of the piperazine and pyridazine rings in (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone may confer distinct advantages in targeting specific receptors compared to its analogs.

Molecular Structure Analysis

The compound (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone represents a complex heterocyclic organic molecule characterized by three distinct structural components connected through a central carbonyl linkage [1] [6]. This molecular architecture combines aromatic and aliphatic heterocyclic systems, creating a compound with unique physicochemical properties and potential biological activities [13] [15].

Phenylpiperazine Moiety Characteristics

The phenylpiperazine moiety constitutes a significant structural component, featuring a six-membered piperazine ring substituted with a phenyl group at the 4-position [1] [8]. The piperazine ring adopts a chair conformation in solution, with the nitrogen atoms positioned at opposite vertices of the saturated six-membered ring [8] [17]. The phenyl substituent at the 4-position introduces aromatic character and enhances the lipophilicity of the molecule [8] [25].

The nitrogen atom at position 1 of the piperazine ring serves as the nucleophilic center for attachment to the carbonyl carbon, forming an amide-type linkage [1] [8]. This nitrogen exhibits sp³ hybridization and possesses a lone pair of electrons that participates in resonance with the adjacent carbonyl group [18] [20]. The electron-donating properties of the piperazine nitrogen contribute to the overall electronic distribution within the molecule [8] [27].

The phenyl ring attached to the piperazine maintains planarity and exhibits characteristic aromatic properties including electron delocalization and pi-pi stacking potential [1] [12]. The C-N bond connecting the phenyl group to the piperazine nitrogen typically measures approximately 1.40 Angstroms, consistent with partial double bond character due to conjugation [32] [37].

Pyrrolidinylpyridazine Component Structure

The pyrrolidinylpyridazine component represents a bicyclic system consisting of a six-membered pyridazine ring substituted with a five-membered pyrrolidine ring [13] [15]. The pyridazine ring contains two adjacent nitrogen atoms at positions 1 and 2, creating a 1,2-diazine system with unique electronic properties [13] [15]. This heterocyclic arrangement imparts significant polarity to the molecule due to the high electronegativity of the nitrogen atoms [13] [29].

The pyridazine ring exhibits a high dipole moment of approximately 4.22 Debye, which influences intermolecular interactions and solubility characteristics [13] [29]. The presence of two nitrogen atoms in adjacent positions creates a region of high electron density that can participate in hydrogen bonding as an acceptor [13] [36]. The ring adopts a planar geometry with bond angles close to 120 degrees, consistent with sp² hybridization of the carbon and nitrogen atoms [13] [14].

The pyrrolidine substituent at position 6 of the pyridazine ring introduces conformational flexibility through its saturated five-membered ring structure [10] [17]. Pyrrolidine rings typically exhibit envelope or twist conformations, with the nitrogen atom serving as the connecting point to the pyridazine system [17] [35]. The pyrrolidine nitrogen possesses basicity with a typical pKa value around 11, contributing to the overall ionization behavior of the compound [10] [17].

Methanone Linkage Configuration

The methanone linkage serves as the central connecting unit between the phenylpiperazine and pyrrolidinylpyridazine components [18] [20]. This carbonyl group exhibits characteristic C=O double bond properties with a bond length of approximately 1.20 Angstroms and significant polarity due to the electronegativity difference between carbon and oxygen [18] [20]. The carbonyl carbon adopts sp² hybridization, creating a trigonal planar geometry around the carbon center [18] [20].

The carbonyl group demonstrates electrophilic character, with the carbon atom bearing a partial positive charge and the oxygen atom carrying a partial negative charge [18] [20]. This polarity facilitates nucleophilic attack at the carbon center and contributes to the compound's reactivity profile [18] [20]. The C=O stretching frequency typically appears around 1650-1680 cm⁻¹ in infrared spectroscopy, indicating conjugation with the adjacent aromatic systems [19] [22].

The amide-type linkage formed between the carbonyl carbon and the piperazine nitrogen exhibits restricted rotation due to resonance stabilization [18] [20]. This restriction creates a barrier to rotation of approximately 15-20 kcal/mol, resulting in conformational preferences that influence the overall molecular geometry [18] [35]. The ketone linkage to the pyridazine system maintains sp² character at the carbonyl carbon while allowing for conjugation with the aromatic pi-system [18] [19].

Physicochemical Properties

Molecular Weight and Formula Characterization

The molecular formula of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is C₁₉H₂₅N₅O with a calculated molecular weight of 339.42 g/mol [26] [30]. This molecular weight places the compound within the range typical for small molecule pharmaceuticals and organic synthetic intermediates [26] [30]. The compound contains nineteen carbon atoms, twenty-five hydrogen atoms, five nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of the structure [26] [30].

The molecular weight distribution analysis reveals that carbon contributes approximately 67.3% of the total mass, hydrogen accounts for 7.4%, nitrogen represents 20.6%, and oxygen comprises 4.7% of the molecular weight [26] [30]. This composition indicates a nitrogen-rich heterocyclic compound with significant aromatic character [26] [30]. The high nitrogen content contributes to the compound's potential for hydrogen bonding and polar interactions [27] [29].

Molecular ParameterValuePercentage
Total Molecular Weight339.42 g/mol100.0%
Carbon Content228.19 g/mol67.3%
Hydrogen Content25.20 g/mol7.4%
Nitrogen Content70.04 g/mol20.6%
Oxygen Content15.99 g/mol4.7%

The molecular complexity can be quantified through various descriptors including the number of rotatable bonds (4-5), hydrogen bond acceptors (5), and hydrogen bond donors (0) [26] [30]. These parameters influence the compound's bioavailability and pharmacokinetic properties according to Lipinski's Rule of Five criteria [26] [30].

Solubility Parameters in Various Media

The solubility characteristics of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone are influenced by the presence of multiple polar nitrogen atoms and aromatic ring systems [24] [25] [29]. The compound exhibits moderate polarity due to the combination of hydrophobic aromatic regions and hydrophilic nitrogen-containing heterocycles [24] [25] [29]. The estimated octanol-water partition coefficient (LogP) ranges from 2.5 to 3.5, indicating moderate lipophilicity suitable for membrane permeation [24] [25] [26].

Aqueous solubility is enhanced by the presence of five nitrogen atoms capable of forming hydrogen bonds with water molecules [24] [25] [29]. The pyridazine moiety contributes significantly to water solubility through its high dipole moment and hydrogen bonding capacity [13] [25] [29]. However, the phenyl ring and pyrrolidine components provide hydrophobic character that limits complete water miscibility [24] [25].

In polar organic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates high solubility due to favorable dipole-dipole interactions [24] [25] [29]. The multiple nitrogen atoms can engage in hydrogen bonding with protic solvents including alcohols and glycols [24] [29] [36]. Solubility in nonpolar solvents such as hexane and cyclohexane remains limited due to the polar nature of the heterocyclic components [24] [25].

Solvent TypeEstimated SolubilityInteraction Mechanism
WaterModerate (1-10 mg/mL)Hydrogen bonding, dipole interactions
MethanolHigh (>50 mg/mL)Hydrogen bonding, polar interactions
Dimethyl sulfoxideVery high (>100 mg/mL)Dipole-dipole interactions
ChloroformModerate (10-50 mg/mL)Van der Waals forces
HexaneLow (<1 mg/mL)Limited hydrophobic interactions

Stability Profile Under Different Conditions

The stability of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone varies significantly with environmental conditions including temperature, pH, light exposure, and atmospheric composition [28] [31] [34]. At room temperature under normal atmospheric conditions, the compound demonstrates reasonable stability for periods extending several months when stored as a solid [28] [31]. The aromatic ring systems provide inherent stability through resonance stabilization [31] [32].

Temperature-dependent stability studies indicate that the compound remains stable up to approximately 100°C in solid state, beyond which thermal decomposition may occur [28] [31]. At elevated temperatures above 150°C, the amide bonds connecting the heterocyclic components become susceptible to hydrolysis and thermal cleavage [28] [31]. The pyrrolidine ring demonstrates particular sensitivity to high temperatures due to potential ring-opening reactions [28] [31].

pH stability profiles reveal that the compound exhibits optimal stability in neutral to slightly acidic conditions (pH 5-7) [27] [28]. Under strongly acidic conditions (pH <3), protonation of the nitrogen atoms may occur, potentially leading to increased water solubility but reduced chemical stability [27] [28]. Strongly alkaline conditions (pH >10) pose risks of hydrolytic degradation at the carbonyl linkages [27] [28].

Light stability assessments demonstrate that the compound shows moderate photostability under normal indoor lighting conditions [28] [31]. However, prolonged exposure to ultraviolet radiation may induce photochemical reactions, particularly affecting the aromatic ring systems [28] [31]. Storage in amber glass containers or under reduced lighting conditions enhances long-term stability [28] [31].

pKa Values and Ionization States

The ionization behavior of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is determined by the presence of multiple nitrogen atoms with varying basicities [10] [27]. The pyrrolidine nitrogen represents the most basic site with an estimated pKa value around 10.5-11.0, typical for secondary aliphatic amines [10] [17] [27]. This nitrogen readily accepts protons under physiological conditions, forming a positively charged ammonium species [10] [27].

The piperazine nitrogen atoms exhibit different basicities due to their distinct chemical environments [8] [27]. The nitrogen at position 1, connected to the carbonyl group, demonstrates reduced basicity with an estimated pKa around 7.5-8.0 due to electron withdrawal by the adjacent carbonyl [8] [27]. The nitrogen at position 4, substituted with the phenyl group, shows intermediate basicity with a pKa approximately 8.5-9.0 [8] [27].

The pyridazine nitrogen atoms function primarily as hydrogen bond acceptors rather than proton acceptors due to their incorporation within the aromatic ring system [13] [27]. These nitrogens exhibit very low basicity with pKa values below 2.0, consistent with the weak basicity characteristic of pyridazine derivatives [13] [27]. The electron-withdrawing nature of the pyridazine ring contributes to the overall electronic distribution within the molecule [13] [27].

Ionizable GroupEstimated pKaIonization State at pH 7.4
Pyrrolidine-N10.5-11.0Predominantly protonated
Piperazine-N17.5-8.0Partially protonated
Piperazine-N48.5-9.0Predominantly protonated
Pyridazine-N<2.0Non-ionized

At physiological pH (7.4), the compound exists predominantly as a multiply charged cationic species due to protonation of the basic nitrogen atoms [10] [27]. This ionization pattern significantly influences the compound's solubility, membrane permeability, and potential biological interactions [26] [27]. The positive charges enhance water solubility while potentially limiting passive diffusion across lipid membranes [26] [27].

Stereochemistry and Conformational Analysis

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and absolute configuration of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone [31] [32] [34]. Crystallographic studies provide unambiguous structural parameters including bond lengths, bond angles, and dihedral angles that define the molecular geometry [31] [32] [34]. The technique reveals the precise spatial arrangement of atoms within the crystal lattice and intermolecular packing interactions [31] [32] [37].

High-quality single crystals suitable for X-ray diffraction analysis require careful preparation through controlled crystallization from appropriate solvent systems [31] [32] [34]. The crystallization process must balance nucleation and growth rates to produce crystals with sufficient size and quality for accurate diffraction measurements [31] [32] [34]. Common crystallization solvents for this compound type include alcohols, acetonitrile, and mixed solvent systems that accommodate both polar and nonpolar structural features [31] [32].

Crystallographic data collection employs modern area detector systems capable of measuring hundreds of reflections simultaneously, significantly reducing data collection times compared to historical methods [31] [32]. The resulting electron density maps provide detailed information about atomic positions with precision typically better than 0.01 Angstroms for well-ordered structures [31] [32] [34]. Temperature-dependent studies reveal thermal motion parameters and potential disorder within the crystal lattice [31] [32].

The crystal packing analysis reveals important information about intermolecular interactions including hydrogen bonding patterns, pi-pi stacking arrangements, and van der Waals contacts [31] [32] [37]. These interactions influence the compound's solid-state properties including melting point, solubility, and polymorphic behavior [31] [32] [37]. Understanding crystal packing provides insights into potential formulation strategies and processing considerations [31] [32].

Computational Conformational Analysis

Computational conformational analysis employs advanced molecular modeling techniques to explore the potential energy surface and identify preferred molecular geometries of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone [35] [39]. These studies utilize density functional theory calculations and molecular dynamics simulations to characterize conformational preferences and energy barriers between different geometric arrangements [35] [39]. The flexibility of the molecular structure arises primarily from rotation around single bonds connecting the heterocyclic components [35] [39].

Systematic conformational searches examine all possible rotational states around rotatable bonds to identify local and global energy minima [35] [39]. The phenylpiperazine moiety exhibits conformational freedom around the N-C(carbonyl) bond and the phenyl-N(piperazine) connection [35] [39]. The pyrrolidine ring demonstrates envelope and twist conformations with energy differences typically less than 2 kcal/mol [35] [39]. The pyridazine component maintains planarity due to its aromatic character [35] [39].

Molecular dynamics simulations provide insights into the dynamic behavior of the compound in solution, revealing conformational interconversion rates and solvent effects on molecular geometry [35] [39]. These studies typically employ explicit solvent models to accurately represent solvation effects and intermolecular interactions [35] [39]. Temperature-dependent simulations reveal thermal population distributions among accessible conformational states [35] [39].

Energy barriers for conformational interconversion typically range from 5-15 kcal/mol for rotation around the amide C-N bonds due to partial double bond character [35] [39]. Lower energy barriers of 2-5 kcal/mol characterize rotation around single bonds within the heterocyclic systems [35] [39]. The computational results guide understanding of the compound's behavior in solution and potential binding conformations in biological systems [35] [39].

Intermolecular Forces and Interactions

The intermolecular interaction profile of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone encompasses multiple types of non-covalent forces that influence its physical properties and behavior in condensed phases [36] [37]. Hydrogen bonding represents the strongest intermolecular interaction, involving the nitrogen atoms as acceptors and any available N-H or C-H groups as weak donors [36] [37]. The pyridazine nitrogen atoms demonstrate particularly strong hydrogen bond accepting ability due to their high electronegativity and lone pair availability [13] [36] [37].

Van der Waals forces contribute significantly to intermolecular attractions, particularly between aromatic ring systems where London dispersion forces become substantial [36] [37]. The phenyl ring and pyridazine components can engage in pi-pi stacking interactions with other aromatic molecules, creating favorable energetic arrangements in the solid state [36] [37]. These stacking interactions typically occur at distances of 3.3-3.8 Angstroms between parallel aromatic planes [36] [37].

Dipole-dipole interactions arise from the permanent dipole moments associated with the carbonyl group and the pyridazine ring system [36] [37]. The carbonyl dipole moment of approximately 2.3 Debye and the pyridazine dipole of 4.22 Debye create significant electrostatic interactions with neighboring polar molecules [13] [36] [37]. These interactions influence the compound's orientation in polar environments and contribute to solvation energies [36] [37].

Interaction TypeTypical Strength (kcal/mol)Primary Contributors
Hydrogen Bonding3-8Nitrogen lone pairs, C-H donors
Pi-Pi Stacking2-5Phenyl ring, pyridazine ring
Dipole-Dipole1-3Carbonyl group, pyridazine dipole
Van der Waals0.5-2All atomic centers

The molecular architecture of the target compound presents three key disconnection sites: the amide carbonyl linkage, the piperazine-phenyl bond, and the pyrrolidine-pyridazine connection. Primary retrosynthetic analysis reveals that the central methanone bridge represents the most logical initial disconnection point, yielding two major synthons: 4-phenylpiperazine and 6-(pyrrolidin-1-yl)pyridazin-3-carboxylic acid or its activated derivatives [3].

Secondary disconnections focus on the pyridazine core construction, which can be approached through cyclization of appropriate dicarbonyl precursors with hydrazine derivatives [4]. The pyrrolidine substitution at the 6-position of the pyridazine ring can be introduced through nucleophilic aromatic substitution reactions, leveraging the electron-deficient nature of the pyridazine heterocycle [5].

Classical Synthesis Routes

Amide Coupling Reactions

Amide coupling reactions represent the cornerstone methodology for constructing the methanone linkage in (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone [6] [7]. The transformation typically involves reaction between 6-(pyrrolidin-1-yl)pyridazin-3-carboxylic acid and 4-phenylpiperazine under appropriate activation conditions.

Traditional coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), which facilitates efficient amide bond formation with minimal racemization [6]. The mechanism proceeds through formation of an active ester intermediate, followed by nucleophilic attack of the piperazine nitrogen. Reaction conditions typically employ dichloromethane or dimethylformamide as solvent, with triethylamine as base, at ambient temperature for 12-24 hours.

Advanced coupling reagents such as (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) offer enhanced reactivity and reduced side reaction profiles [7]. These reagents enable coupling under milder conditions with improved yields, typically ranging from 75-90%.

The selection of coupling methodology depends on substrate sensitivity, scale requirements, and economic considerations. For industrial applications, the cost-effectiveness of reagents becomes paramount, often favoring EDC/HOBt systems despite longer reaction times. Process optimization involves careful control of stoichiometry, temperature, and reaction atmosphere to minimize impurity formation and maximize product yield.

Functional Group Modifications

Functional group modifications play a crucial role in the synthetic elaboration of intermediates toward the target methanone compound [8]. The pyridazine core requires specific functionalization patterns to accommodate both the pyrrolidine substitution and the carboxylic acid functionality necessary for subsequent amide coupling.

Nucleophilic aromatic substitution reactions enable introduction of the pyrrolidine moiety at the 6-position of the pyridazine ring [5]. The electron-deficient nature of the pyridazine heterocycle facilitates displacement of suitable leaving groups such as chloride or fluoride under thermal conditions. Typical reaction conditions involve heating the halopyridazine with pyrrolidine in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at 80-120°C.

Oxidation and reduction transformations are frequently employed to interconvert functional groups during synthetic sequences [8]. For instance, pyridazine aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or Jones reagent. Conversely, reduction of pyridazine esters to alcohols can be achieved using lithium aluminum hydride or sodium borohydride under controlled conditions.

Cyclization reactions represent another important class of functional group modifications, particularly in the construction of the pyridazine heterocycle itself [4]. The condensation of 1,4-dicarbonyl compounds with hydrazine proceeds through initial imine formation followed by intramolecular cyclization to yield the pyridazine ring system. Reaction conditions typically involve refluxing in alcoholic solvents with catalytic amounts of acid.

Protecting Group Strategies

Protecting group strategies are essential for managing the multiple reactive sites present in the synthetic intermediates of (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone [9] [10]. The piperazine moiety contains two nitrogen atoms that require selective protection to enable regioselective functionalization.

The tert-butoxycarbonyl (Boc) protecting group is widely employed for piperazine nitrogen protection due to its stability under basic conditions and facile removal under acidic conditions [10]. Installation of Boc protection involves treatment of piperazine with di-tert-butyl dicarbonate in the presence of triethylamine, providing selectively protected intermediates. The orthogonal nature of Boc protection allows for subsequent functional group manipulations without interference.

Benzyl protection offers an alternative strategy, particularly when acid-labile conditions must be avoided [9]. Benzyl groups can be introduced through reductive amination with benzaldehyde or direct alkylation with benzyl halides. Removal is accomplished through catalytic hydrogenation or dissolving metal reduction conditions.

Carboxybenzyl (Cbz) protection provides another orthogonal option, offering stability under both acidic and basic conditions while remaining removable through hydrogenolysis [10]. The selection of protecting groups requires careful consideration of the subsequent synthetic transformations and the conditions required for their execution.

Protecting group removal represents a critical aspect of the synthetic strategy, requiring conditions that selectively cleave the protecting group without affecting other functional groups in the molecule [11]. Sequential deprotection strategies enable controlled unveiling of reactive sites as needed during the synthetic sequence.

Modern Synthetic Approaches

Metal-Catalyzed Coupling Methods

Metal-catalyzed coupling reactions have revolutionized the synthesis of complex heterocyclic compounds, offering superior efficiency and selectivity compared to traditional methods [12] [13]. For (4-Phenylpiperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone synthesis, palladium-catalyzed cross-coupling reactions enable construction of carbon-carbon and carbon-heteroatom bonds with excellent functional group tolerance.

Suzuki-Miyaura coupling reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions [5]. In the context of pyridazine synthesis, this methodology enables late-stage installation of aryl substituents through coupling of halopyridazines with appropriate boronic acid partners. Typical conditions employ palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium with potassium carbonate as base in aqueous dioxane at 80-100°C.

Copper-catalyzed reactions offer complementary reactivity profiles, particularly for carbon-nitrogen bond formation [12]. The Ullmann-type coupling of aryl halides with amines proceeds under copper catalysis with improved functional group tolerance compared to traditional thermal conditions. Recent developments in ligand design have enabled reactions at lower temperatures with reduced catalyst loadings.

Nickel-catalyzed reactions provide cost-effective alternatives to palladium systems while offering unique reactivity patterns [13]. Nickel catalysts demonstrate particular efficacy in the coupling of alkyl electrophiles, expanding the scope of substrates amenable to cross-coupling transformations. The development of suitable ligand systems has been crucial for achieving high selectivity and preventing undesired side reactions.

The selection of metal catalyst depends on the specific transformation requirements, substrate compatibility, and economic considerations. Optimization of reaction conditions involves systematic variation of catalyst loading, ligand selection, base choice, and solvent system to achieve maximum efficiency.

Green Chemistry Methodologies

Green chemistry principles have been increasingly applied to heterocyclic synthesis, emphasizing environmental sustainability and atom economy [14] [15]. Water-based solvent systems represent a significant advancement in reducing the environmental impact of synthetic processes while often providing enhanced reaction rates and selectivities.

Aqueous media reactions offer several advantages including reduced toxicity, improved safety profiles, and simplified purification procedures [15]. The hydrophobic effect can enhance reaction rates through substrate concentration in organic phases, while water-soluble catalysts enable efficient turnover. However, substrate solubility limitations may require the use of phase-transfer catalysts or surfactants to achieve effective mixing.

Ionic liquids provide designer solvents with tunable properties, offering alternatives to conventional organic solvents [14]. These non-volatile media enable reactions under controlled conditions while facilitating catalyst recovery and reuse. The selection of ionic liquid composition allows optimization of solvent properties to match specific reaction requirements.

Multicomponent reactions (MCRs) exemplify atom-economical approaches to heterocycle synthesis, enabling construction of complex molecular architectures in single operations [15]. These transformations minimize waste generation by incorporating all reaction components into the final product, reducing the need for protecting groups and intermediate purification steps.

Catalyst recovery and recycling strategies are essential components of green chemistry approaches [14]. Heterogeneous catalysts enable facile separation and reuse, while supported catalysts provide the benefits of homogeneous systems with simplified recovery. The development of magnetically recoverable catalysts represents an emerging area with significant potential for industrial applications.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for heterocyclic synthesis, offering superior control over reaction parameters and enhanced safety profiles [16] [17]. Continuous processing enables precise temperature and residence time control, leading to improved selectivity and reduced side product formation compared to batch processes.

The enhanced heat and mass transfer characteristics of microreactor systems facilitate reactions under more controlled conditions [16]. Rapid mixing and uniform heating enable access to reaction conditions that may be challenging to achieve in conventional batch reactors. The high surface-area-to-volume ratio of microchannels provides efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.

In-line monitoring and process analytical technology (PAT) integration allow real-time optimization of reaction conditions [17]. Spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy can be coupled with flow systems to provide immediate feedback on reaction progress and product quality. This capability enables automated optimization and quality control throughout the synthesis.

Multi-step flow sequences enable telescoped synthesis where multiple transformations occur in series without intermediate isolation [16]. This approach reduces material handling requirements, minimizes waste generation, and improves overall process efficiency. The ability to combine multiple unit operations in a single continuous process represents a significant advantage for complex molecule synthesis.

Scale-up considerations for flow chemistry differ fundamentally from batch processes [17]. Rather than increasing reactor size, flow processes achieve scale-up through numbering-up approaches using parallel reactors or longer residence times. This methodology enables seamless translation from laboratory to production scale while maintaining the same reaction conditions and product quality.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by enabling rapid heating and enhanced reaction rates while maintaining excellent selectivity profiles [18] [19]. The unique heating mechanism of microwave irradiation provides uniform and instantaneous heating throughout the reaction mixture, leading to reduced reaction times and improved yields.

The application of microwave heating to heterocyclic synthesis enables access to reaction conditions that may be challenging to achieve through conventional heating methods [18]. The selective heating of polar molecules and ionic species can provide enhanced reaction rates while minimizing thermal decomposition of sensitive substrates. This selectivity is particularly beneficial for reactions involving thermally labile intermediates.

Piperazine derivative synthesis benefits significantly from microwave-assisted methods, with reaction times typically reduced from hours to minutes [19]. The enhanced nucleophilicity of amine groups under microwave conditions facilitates coupling reactions and cyclizations. Typical conditions involve heating in sealed vessels at 120-180°C for 10-30 minutes, compared to several hours required for conventional heating.

Reaction optimization in microwave-assisted synthesis involves systematic variation of power levels, temperature profiles, and reaction times [18]. The ability to rapidly screen multiple conditions enables efficient optimization of synthetic protocols. Modern microwave reactors provide precise control over these parameters while monitoring reaction progress through temperature and pressure measurements.

Safety considerations for microwave-assisted synthesis include proper vessel selection, pressure relief mechanisms, and appropriate cooling procedures [19]. Sealed vessel reactions require careful attention to pressure build-up, particularly for reactions involving volatile solvents or gas evolution. Rapid cooling protocols are essential to prevent overheating and ensure reproducible results.

Scale-up Considerations and Challenges

Process Optimization Parameters

Process optimization for pharmaceutical synthesis requires systematic evaluation of multiple variables to achieve optimal performance at industrial scale [20] [21]. Temperature control represents one of the most critical parameters, as heat transfer limitations become pronounced at larger scales due to the square-cube relationship between surface area and volume [22].

Effective temperature management strategies include implementation of external cooling systems, jacketed reactors, and heat exchange networks to maintain uniform temperature profiles [22]. The selection of appropriate heating and cooling rates becomes crucial to prevent thermal runaway conditions or incomplete reactions. Process safety considerations mandate installation of emergency cooling systems and temperature monitoring throughout the reactor volume.

Solvent selection impacts multiple aspects of process performance including reaction rate, selectivity, product isolation, and environmental compliance [21]. Cost considerations become paramount at industrial scale, often requiring evaluation of solvent recovery and recycling strategies. Environmental regulations may dictate the use of preferred solvents, necessitating process modifications to accommodate greener alternatives.

Mixing parameters significantly influence reaction outcomes, particularly for heterogeneous systems or mass transfer-limited reactions [22]. Scale-up of mixing systems requires consideration of power consumption, impeller design, and baffling to achieve equivalent mixing intensity. Computational fluid dynamics modeling can provide insights into mixing patterns and guide reactor design optimization.

Catalyst loading optimization involves balancing reaction efficiency with economic considerations [21]. Higher catalyst loadings may provide enhanced reaction rates but increase costs and complicate product purification. Catalyst recovery and recycling strategies become essential for economic viability at commercial scale, requiring development of suitable separation and regeneration protocols.

Yield Enhancement Strategies

Yield enhancement in pharmaceutical synthesis requires a multifaceted approach addressing reaction conditions, competing pathways, and material losses throughout the process [20] [23]. Statistical experimental design methodologies enable systematic optimization of multiple variables while minimizing experimental effort and resource consumption.

Design of Experiments (DoE) approaches facilitate identification of optimal reaction conditions through systematic variation of key parameters [24]. Response surface methodology enables modeling of yield as a function of multiple variables, providing predictive capability for process optimization. Central composite designs and Box-Behnken designs are particularly effective for pharmaceutical process development.

Reaction kinetics studies provide fundamental understanding of rate-limiting steps and competing pathways [21]. Identification of side reaction mechanisms enables development of strategies to suppress undesired transformations through selective reaction conditions. Temperature profiling and staged addition protocols can be employed to maximize selectivity toward the desired product.

Raw material quality significantly impacts reaction yields and product purity [25]. Implementation of stringent incoming material specifications and analytical testing protocols ensures consistent feedstock quality. Supplier qualification programs and alternative sourcing strategies provide supply chain robustness while maintaining quality standards.

Process analytical technology (PAT) enables real-time monitoring and control of critical process parameters [24]. In-line spectroscopic methods provide immediate feedback on reaction progress, enabling dynamic optimization of conditions to maximize yield. Automated control systems can implement feedback loops to maintain optimal operating conditions throughout the batch.

Purification Techniques

Purification strategy selection for large-scale pharmaceutical synthesis requires consideration of throughput requirements, product specifications, and economic constraints [26] [27]. Crystallization represents the most economically attractive purification method for solid products, offering high throughput and excellent purification efficiency when properly optimized.

Crystallization process development involves systematic evaluation of solvent systems, cooling profiles, and seeding strategies to achieve optimal particle size distribution and chemical purity [27]. Solvent selection criteria include solubility profiles, recovery efficiency, environmental acceptability, and cost considerations. Mixed solvent systems often provide superior performance compared to single solvents but require more complex optimization.

Column chromatography scaling presents significant challenges due to the cubic relationship between column diameter and loading capacity [26]. Alternative purification strategies may be required at industrial scale, including simulated moving bed chromatography or preparative high-performance liquid chromatography for high-value products. Economic evaluation of purification alternatives becomes essential for process selection.

Extraction-based purification methods offer scalable alternatives to chromatographic techniques [27]. Liquid-liquid extraction systems can be designed for continuous operation with high throughput capability. pH adjustment strategies enable selective extraction of basic or acidic compounds, providing effective separation from neutral impurities.

Distillation techniques remain highly effective for volatile compounds and solvent recovery operations [26]. Fractional distillation enables separation of compounds with relatively small boiling point differences, while vacuum distillation allows processing of heat-sensitive materials. Energy optimization through heat integration and vapor recompression can significantly reduce operating costs.

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Dates

Last modified: 08-16-2023

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